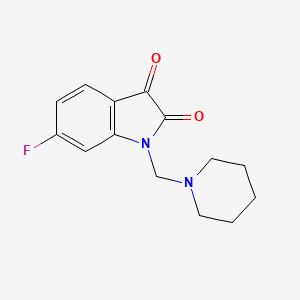
3-(Benzoyloxy)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzoyloxy)-2-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoyloxy group attached to the second position of the benzoic acid ring and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzoyloxy)-2-hydroxybenzoic acid typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:
Salicylic Acid+Benzoyl ChloridePyridine3-(Benzoyloxy)-2-hydroxybenzoic Acid
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar esterification processes, often optimized for higher yields and purity. The use of microwave irradiation has been explored to enhance reaction rates and efficiency .
Types of Reactions:
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the hydroxyl group, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoquinones.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzoic acids.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Benzoyloxy)-2-hydroxybenzoic acid is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to other salicylic acid derivatives. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . The compound may also interact with other molecular targets, such as nuclear factor kappa B (NF-κB) pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Acetylsalicylic Acid (Aspirin): Known for its anti-inflammatory and analgesic properties but associated with gastrointestinal side effects.
Methyl Salicylate: Used topically for pain relief but can cause skin irritation.
Mesalamine: Used in the treatment of inflammatory bowel disease with fewer gastrointestinal side effects compared to aspirin.
Uniqueness: 3-(Benzoyloxy)-2-hydroxybenzoic acid stands out due to its potential to provide the therapeutic benefits of salicylic acid derivatives while minimizing adverse effects. Its unique structure allows for specific interactions with molecular targets, making it a promising candidate for further research and development .
Properties
CAS No. |
107189-08-2 |
|---|---|
Molecular Formula |
C14H10O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
3-benzoyloxy-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10O5/c15-12-10(13(16)17)7-4-8-11(12)19-14(18)9-5-2-1-3-6-9/h1-8,15H,(H,16,17) |
InChI Key |
JFIZCLLGNOIHKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11858067.png)

![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11858090.png)









